4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide
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Overview
Description
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyethyl group attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
The primary target of 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide, a sulfonamide derivative, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . The enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing folic acid. Due to the structural similarity between paba and the sulfonamide molecule, the drug can bind to the enzyme and inhibit its action . This prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . Folic acid is necessary for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, the drug prevents bacterial DNA synthesis and cell division .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and multiplication . By preventing the synthesis of folic acid, the drug disrupts bacterial DNA synthesis and cell division, leading to the eventual death of the bacteria .
Biochemical Analysis
Biochemical Properties
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are crucial in various biochemical reactions, and the compound’s interaction with them significantly influences these reactions .
Cellular Effects
Based on the known properties of sulfonamides, it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound, similar to other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibition of this reaction is crucial for the synthesis of folic acid, without which bacteria cannot replicate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide typically involves the reaction of benzenesulfonyl chloride with (S)-1-phenylethanol under basic conditions. The reaction proceeds through the formation of an intermediate sulfonyl ester, which is subsequently hydrolyzed to yield the desired sulfonamide . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Formation of 4-[(1S)-1-oxoethyl]benzene-1-sulfonamide or 4-[(1S)-1-carboxyethyl]benzene-1-sulfonamide.
Reduction: Formation of 4-[(1S)-1-hydroxyethyl]benzene-1-amine.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, lacking the hydroxyethyl group.
4-aminobenzenesulfonamide: Contains an amino group instead of the hydroxyethyl group.
Sulfamethazine: A sulfonamide antibiotic with a similar sulfonamide functional group.
Uniqueness
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the hydroxyethyl group, which imparts distinct chemical and biological properties. This compound’s ability to inhibit carbonic anhydrase enzymes with high selectivity makes it a valuable candidate for therapeutic applications .
Properties
IUPAC Name |
4-[(1S)-1-hydroxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAILDNLESYHOJ-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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